1-(3-Methylimidazol-4-yl)prop-2-yn-1-ol
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Overview
Description
1-(3-Methylimidazol-4-yl)prop-2-yn-1-ol is a compound that belongs to the imidazole family, which is known for its diverse chemical and biological properties. Imidazole derivatives are widely studied due to their presence in many biologically active molecules and their potential therapeutic applications .
Preparation Methods
The synthesis of 1-(3-Methylimidazol-4-yl)prop-2-yn-1-ol typically involves the reaction of 3-methylimidazole with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Methylimidazol-4-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Methylimidazol-4-yl)prop-2-yn-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(3-Methylimidazol-4-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Methylimidazol-4-yl)prop-2-yn-1-ol can be compared with other imidazole derivatives such as:
4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole: Known for its nitrification inhibitory properties.
1-(1-Allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl)prop-2-en-1-one: Studied for its anticancer activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H8N2O |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
1-(3-methylimidazol-4-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H8N2O/c1-3-7(10)6-4-8-5-9(6)2/h1,4-5,7,10H,2H3 |
InChI Key |
XCXJPZOJTNQGEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C(C#C)O |
Origin of Product |
United States |
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